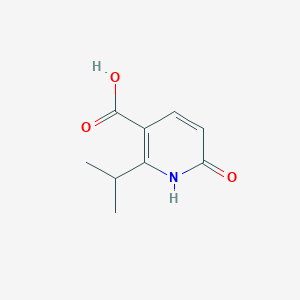

6-Hydroxy-2-isopropylnicotinic acid

Description

Overview of Pyridine (B92270) Carboxylic Acids and Their Significance in Organic Synthesis and Materials Science Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. This structural motif is a cornerstone in various fields of chemical research. In organic synthesis, they serve as crucial intermediates and building blocks for pharmaceuticals and agrochemicals. rsc.org The nitrogen atom in the pyridine ring and the acidic carboxyl group provide multiple reactive sites, allowing for a wide array of chemical transformations.

Beyond synthesis, pyridine-based structures are integral to materials science. Their ability to act as ligands for metal ions is exploited in the development of catalysts and functional coordination polymers. bcrcp.ac.in Furthermore, their incorporation into polymer chains can lead to materials with enhanced thermal stability and specific electronic or optical properties. bcrcp.ac.in

Structural Context of 6-Hydroxy-2-isopropylnicotinic Acid within the Nicotinic Acid Family

Nicotinic acid, or 3-pyridinecarboxylic acid, is the fundamental structure from which 6-Hydroxy-2-isopropylnicotinic acid is derived. The subject compound features two key substitutions on this parent ring: a hydroxyl (-OH) group at the 6-position and an isopropyl (-CH(CH₃)₂) group at the 2-position.

The presence of the 6-hydroxy group is particularly significant. It is a known metabolite in the biological degradation of nicotinic acid, where enzymes catalyze its formation. google.com Chemically, the 6-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding pyridone form (6-oxo-1,6-dihydropyridine). This duality governs its reactivity, allowing it to act as either an oxygen or a nitrogen nucleophile depending on the reaction conditions. researchgate.net The isopropyl group at the 2-position is an electron-donating alkyl substituent that influences the molecule's steric and electronic properties.

| Property | Value |

|---|---|

| CAS Number | 1824125-32-7 |

| Molecular Formula | C₉H₁₁NO₃ bldpharm.com |

| Molecular Weight | 181.19 g/mol bldpharm.comabcr.com |

Rationale for Investigating Novel Pyridine Scaffolds

The exploration of novel pyridine scaffolds, such as 6-Hydroxy-2-isopropylnicotinic acid, is driven by the continuous need for new chemical entities with tailored properties. This investigation opens avenues for both discovering new synthetic methods and understanding unique chemical behaviors.

The creation of highly substituted pyridines with specific substitution patterns necessitates the development and refinement of synthetic strategies. nih.govnih.gov While classical methods like the Hantzsch pyridine synthesis provide a foundational approach, the demand for efficiency, selectivity, and greener processes has spurred innovation. bcrcp.ac.in Research into molecules like 6-Hydroxy-2-isopropylnicotinic acid encourages chemists to explore diverse synthetic routes, including multicomponent reactions (MCRs), which can construct complex molecules in a single step, and enzymatic processes, which offer high selectivity under mild conditions. bcrcp.ac.ingoogle.com The synthesis of the related 6-hydroxynicotinic acid, for example, can be achieved through the enzymatic hydroxylation of nicotinic acid or via chemical synthesis from precursors like coumalic acid or 2-pyridone. google.comorgsyn.org These methodologies provide a template for accessing more complex derivatives.

| Synthetic Approach | Description | Reference |

|---|---|---|

| Enzymatic Hydroxylation | Uses microorganisms (e.g., Pseudomonas) to selectively hydroxylate the nicotinic acid ring at the 6-position. | google.com |

| Kolbe-Schmidt Type Carboxylation | Involves the carboxylation of a hydroxypyridine (pyridone) precursor to introduce the carboxylic acid group. | google.com |

| From Coumalic Acid | A chemical synthesis route where coumalic acid or its ester is treated with ammonia (B1221849) and subsequently hydrolyzed to form the 6-hydroxynicotinic acid ring. | orgsyn.org |

| Multicomponent Reactions (MCRs) | Combine three or more starting materials in a single reaction vessel to form the pyridine ring, often catalyzed by zeolites or other agents. | nih.govbcrcp.ac.in |

The substituents on a pyridine ring dictate its chemical reactivity. In 6-Hydroxy-2-isopropylnicotinic acid, the hydroxyl and isopropyl groups are both electron-donating, which increases the electron density of the aromatic ring compared to unsubstituted nicotinic acid. This modification influences its behavior in chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRSUGEZXZSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxy 2 Isopropylnicotinic Acid

Exploration of De Novo Synthesis Routes

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful approach to introduce desired substituents at specific positions from the outset. Various strategies, including one-pot multicomponent reactions and classical cyclization methods, have been employed for the synthesis of polysubstituted pyridines.

One-Pot and Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a time- and cost-effective manner.

While a direct one-pot synthesis of 6-hydroxy-2-isopropylnicotinic acid has not been extensively reported, the principles of MCRs for pyridine synthesis can be extrapolated. A hypothetical MCR approach could involve the condensation of a β-ketoester (or a related 1,3-dicarbonyl compound), an aldehyde bearing the isopropyl group, an ammonia (B1221849) source, and a component that can be converted to the carboxylic acid and hydroxyl groups. For instance, a modified Hantzsch dihydropyridine synthesis or related protocols could be envisioned, although this often requires a subsequent oxidation step to furnish the aromatic pyridine ring. organic-chemistry.org

A notable example of a three-component synthesis of polysubstituted pyridines involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines, showcasing the potential of MCRs in constructing complex pyridine cores. nih.gov

| Reaction Type | Reactants | Key Features | Potential Applicability |

| Hantzsch-type reaction | β-ketoester, Aldehyde, Ammonia source | Formation of a dihydropyridine intermediate requiring subsequent oxidation. | Potentially adaptable for the synthesis of the 2-isopropyl-6-methyl (or other precursor) nicotinic ester. |

| Aza-Wittig/Diels-Alder | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, Enamines | Two-pot, three-component process for diverse tri- and tetrasubstituted pyridines. nih.gov | Could be explored for the construction of a pyridine ring with the required substitution pattern. |

Cyclization Strategies for Pyridine Ring Formation

The construction of the pyridine ring through the cyclization of open-chain precursors is a cornerstone of heterocyclic chemistry. mdpi.com These methods offer a high degree of control over the substitution pattern of the final product.

For the synthesis of a 2,6-disubstituted nicotinic acid derivative like 6-hydroxy-2-isopropylnicotinic acid, a plausible strategy would involve the cyclization of a suitably functionalized δ-keto-α,β-unsaturated ester or nitrile with an ammonia source. The isopropyl group would be incorporated into the keto-component, and the ester or nitrile would serve as the precursor to the carboxylic acid at the 3-position. The hydroxyl group at the 6-position could be introduced either during the cyclization or through subsequent modification.

Various cyclization reactions have been developed for pyridine synthesis, often relying on the condensation of 1,5-dicarbonyl compounds or their equivalents with ammonia or its derivatives. baranlab.org Modifications of these classical methods, such as the Bohlmann-Rahtz pyridine synthesis, provide routes to substituted pyridines. nih.gov

Precursor-Based Synthetic Pathways

The synthesis of nicotinic acid and its derivatives often starts from readily available precursors that are then elaborated into the final target molecule. wikipedia.orgchemistryjournal.net For 6-hydroxy-2-isopropylnicotinic acid, a logical precursor would be a molecule already containing the pyridine ring with some of the required functional groups or handles for their introduction.

For example, a synthetic route could commence with a commercially available substituted pyridine, such as 6-hydroxynicotinic acid, and then introduce the isopropyl group at the 2-position. Alternatively, one could start with a 2-isopropylpyridine derivative and introduce the hydroxyl and carboxylic acid groups. The choice of precursor is often dictated by the availability of starting materials and the regioselectivity of the subsequent functionalization reactions.

Post-Synthetic Functionalization Approaches

Post-synthetic functionalization involves the modification of a pre-formed pyridine ring to introduce the desired substituents. This approach is highly valuable for the late-stage modification of complex molecules and for accessing a range of analogs from a common intermediate. rsc.org

Regioselective Introduction of the Isopropyl Moiety

The introduction of an alkyl group, such as an isopropyl moiety, at a specific position on the pyridine ring can be challenging due to the inherent electronic properties of the heterocycle. nih.gov Direct C-H functionalization is an increasingly important strategy in modern organic synthesis. rsc.org

Several methods for the regioselective C-H alkylation of pyridines have been developed. These can involve transition-metal catalysis, where a directing group guides the catalyst to a specific C-H bond, or metal-free approaches. thieme-connect.comnih.gov For the synthesis of 6-hydroxy-2-isopropylnicotinic acid, a key step would be the regioselective isopropylation of a 6-hydroxynicotinic acid derivative.

The presence of the hydroxyl and carboxylic acid groups on the pyridine ring can influence the regioselectivity of the alkylation reaction. The hydroxyl group, in its pyridone tautomeric form, can direct metallation to the adjacent C-2 position. Alternatively, the pyridine nitrogen can be activated, for example, by N-oxide formation, to facilitate nucleophilic attack at the C2-position.

| Method | Reagent/Catalyst | Key Features | Reference |

| Directed C-H Alkenylation | Ni-Al heterobimetallic catalyst | Enables C3-H alkenylation of pyridines with alkynes. | nih.gov |

| Regioselective Bromine-Magnesium Exchange | iso-PrMgCl·LiCl | Allows for functionalization at the 3-position of 2-tosyloxy-3,5-dibromopyridine. | rsc.org |

Strategic Placement of the Hydroxyl and Carboxylic Acid Groups

The introduction of hydroxyl and carboxylic acid groups onto a pre-existing 2-isopropylpyridine scaffold represents an alternative post-synthetic functionalization strategy.

The hydroxyl group can be introduced at the 6-position of a pyridine ring through various methods. One common approach is the oxidation of a corresponding boronic ester or the nucleophilic aromatic substitution of a suitable leaving group, such as a halide, at that position. Enzymatic hydroxylation also presents a green and highly regioselective method for the synthesis of hydroxypyridines. nih.gov

The carboxylic acid group can be introduced at the 3-position through several established transformations. These include the oxidation of a methyl or other alkyl group, the hydrolysis of a nitrile, or the carboxylation of an organometallic intermediate, such as a lithiated or Grignard reagent, derived from a 3-halopyridine.

The synthesis of 6-hydroxynicotinic acid itself can be achieved from various precursors, including the cyclization of methyl coumalate with ammonia or the carboxylation of 2-hydroxypyridine (B17775). orgsyn.org These methods could potentially be adapted for substrates already bearing the 2-isopropyl group.

Optimized Reaction Conditions for Yield and Selectivity

Information regarding optimized reaction conditions for the synthesis of 6-Hydroxy-2-isopropylnicotinic acid is not available in the reviewed literature. Consequently, data on reaction parameters such as temperature, pressure, reaction time, and the impact of stoichiometric ratios on yield and selectivity for this particular compound could not be obtained.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles specifically to the synthesis of 6-Hydroxy-2-isopropylnicotinic acid has not been documented in the available scientific literature. While the following sections outline general green chemistry strategies, their specific application to the target molecule is not reported.

Solvent Minimization and Replacement Strategies

There are no published studies detailing solvent minimization or the use of alternative, greener solvents for the synthesis of 6-Hydroxy-2-isopropylnicotinic acid.

Catalyst Development and Recyclability Studies

No information is available on the development, use, or recycling of catalysts for the specific synthesis of 6-Hydroxy-2-isopropylnicotinic acid.

Atom Economy and Process Efficiency Considerations

A calculation of atom economy or other process efficiency metrics for the synthesis of 6-Hydroxy-2-isopropylnicotinic acid cannot be performed as no established synthetic routes have been published.

Chemical Reactivity and Transformation Studies of 6 Hydroxy 2 Isopropylnicotinic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine (B92270) ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen atom. wikipedia.org However, the presence of the strongly activating hydroxyl group at the 6-position significantly enhances the electron density of the ring, thereby facilitating electrophilic attack. The combined directing effects of the hydroxyl (ortho, para-directing) and the carboxylic acid (meta-directing) groups primarily influence the regioselectivity of these reactions.

While specific halogenation studies on 6-Hydroxy-2-isopropylnicotinic acid are not extensively documented in publicly available literature, the expected reactivity can be inferred from the general principles of halogenating substituted phenols and pyridines. The hydroxyl group is a powerful activating group and will direct incoming electrophiles to the positions ortho and para to it. lkouniv.ac.in In this molecule, the position para to the hydroxyl is occupied by the carboxylic acid, and one ortho position is occupied by the nitrogen. Therefore, electrophilic attack is most likely to occur at the C3 or C5 position.

Given the electronic activation by the hydroxyl group, halogenation with reagents like bromine or chlorine would likely proceed under milder conditions than those required for unsubstituted pyridine. A Lewis acid catalyst may not be necessary, similar to the halogenation of phenols. lkouniv.ac.in The primary challenge would be controlling the regioselectivity and preventing poly-halogenation due to the strong activation.

Table 1: Predicted Halogenation Reactions

| Reaction | Reagent | Predicted Major Product(s) | Conditions |

|---|---|---|---|

| Bromination | Br₂ in a polar solvent (e.g., acetic acid) | 3-Bromo-6-hydroxy-2-isopropylnicotinic acid and/or 5-Bromo-6-hydroxy-2-isopropylnicotinic acid | Room temperature |

Nitration introduces a nitro group (—NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com For activated systems like 6-hydroxypyridine derivatives, the reaction can proceed under less harsh conditions. A relevant study is the nitration of 6-hydroxynicotinic acid, which yields 6-hydroxy-5-nitronicotinic acid. google.com This suggests that the C5 position is electronically favored for electrophilic attack. The synthesis involves using a mixture of concentrated sulfuric acid and red fuming nitric acid, with ammonium (B1175870) sulfate (B86663) as a catalyst, followed by crystallization to isolate the product. google.com Applying this to 6-Hydroxy-2-isopropylnicotinic acid, nitration is expected to occur predominantly at the C5 position.

Sulfonation, the introduction of a sulfonic acid group (—SO₃H), is typically achieved with fuming sulfuric acid (H₂SO₄·SO₃). libretexts.org This reaction is reversible, a property that allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents before being removed. libretexts.org For 6-Hydroxy-2-isopropylnicotinic acid, sulfonation would also be directed to the C5 position, yielding 6-hydroxy-2-isopropyl-5-sulfonicotinic acid.

Table 2: Nitration and Sulfonation Reactions

| Reaction | Reagent(s) | Expected Product | Key Findings |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 6-Hydroxy-2-isopropyl-5-nitronicotinic acid | The hydroxyl group activates the ring, directing the nitro group to the C5 position, analogous to the nitration of 6-hydroxynicotinic acid. google.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridine and its derivatives. wikipedia.orgyoutube.com The electron-withdrawing nitrogen atom makes the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles, particularly at the C2 (ortho) and C6 (ortho) positions. masterorganicchemistry.comlibretexts.org

The hydroxyl group at the C6 position is nucleophilic and can be readily derivatized. These reactions are not substitutions on the aromatic ring itself but are crucial transformations of the molecule. Common derivatization methods include alkylation to form ethers and acylation to form esters. libretexts.orgresearchgate.net For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield the corresponding 6-alkoxy derivative. Acylation using an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride or acetic anhydride) would produce the 6-acyloxy ester. Such derivatizations can alter the molecule's solubility, stability, and electronic properties, which can be useful in multi-step syntheses. nih.gov

Table 3: Hydroxyl Group Derivatization

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Alkylation (Ether formation) | Alkyl halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | 6-Alkoxy-2-isopropylnicotinic acid |

While the C6 position is occupied by a hydroxyl group, which is a poor leaving group for SNAr reactions, functionalization at other positions can be achieved if a suitable leaving group (like a halide) is present. If, for example, the hydroxyl group were converted to a better leaving group (e.g., a tosylate) or if a halogenated precursor were used, nucleophilic substitution could occur. In such a scenario, strong nucleophiles could displace the leaving group at the C6 position. Furthermore, if a leaving group were present at the C2 or C4 positions in a related derivative, these sites would be highly activated towards nucleophilic attack.

Reactions Involving the Isopropyl Side Chain

Oxidation Reactions

The isopropyl group attached to the pyridine ring is susceptible to oxidation. The benzylic-like position of the tertiary carbon in the isopropyl group makes it a target for various oxidizing agents. Vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions, would likely lead to the cleavage of the isopropyl group and formation of the corresponding carboxylic acid at the 2-position.

A more controlled oxidation can yield the corresponding ketone. The oxidation of isopropylarenes to ketones is a well-established transformation. wikipedia.org For instance, the oxidation of 4-isopropylpyridine (B108708) can be achieved using various methods, including peracids. smolecule.com Applying such conditions to 6-Hydroxy-2-isopropylnicotinic acid would be expected to produce 2-(1-hydroxy-1-methylethyl)-6-hydroxynicotinic acid or its corresponding ketone, 2-acetyl-6-hydroxynicotinic acid, depending on the reagents and conditions used.

Functionalization of Alkyl C-H Bonds

Direct functionalization of the C-H bonds of the isopropyl side chain represents an advanced and efficient synthetic strategy. While specific studies on 6-Hydroxy-2-isopropylnicotinic acid are limited, general methods for the C-H functionalization of alkyl groups on aromatic rings are applicable. One such powerful technique is the transition metal-catalyzed borylation of alkyl C-H bonds. acs.org This allows for the introduction of a boron-containing group, which can then be further transformed into a wide variety of other functional groups. For example, an iridium-catalyzed reaction could potentially introduce a boryl group at one of the methyl groups of the isopropyl side chain. acs.org

Another approach involves hydrogen atom transfer (HAT) catalysis. Using photoredox catalysis in conjunction with a HAT agent, it is possible to generate an alkyl radical from the isopropyl group, which can then participate in various bond-forming reactions. acs.orgresearchgate.net This method allows for the alkylation of the side chain under mild conditions. researchgate.net

Tautomeric Equilibria and Aromaticity Studies

An important structural feature of 6-Hydroxy-2-isopropylnicotinic acid is its ability to exist in tautomeric forms. As a 2-hydroxypyridine (B17775) derivative, it can undergo a tautomeric equilibrium to form the corresponding pyridone, in this case, 6-oxo-2-isopropyl-1,6-dihydropyridine-3-carboxylic acid.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of other substituents on the ring. In the gas phase or non-polar solvents, the hydroxy-pyridine form is often more stable. However, in polar, protic solvents like water, the pyridone tautomer is generally favored due to better solvation of the more polar pyridone structure and its ability to form hydrogen-bonded dimers. The aromaticity of the system changes with the tautomeric form, with the hydroxy-pyridine form being fully aromatic, while the pyridone form has a diene-like character within the ring. This equilibrium has significant implications for the reactivity of the molecule, as the two tautomers present different reactive sites for electrophilic and nucleophilic attack.

Table 2: Tautomeric Forms of 6-Hydroxy-2-isopropylnicotinic Acid

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| 6-Hydroxy-pyridine | Aromatic pyridine ring with a hydroxyl group | Fully aromatic, participates in electrophilic aromatic substitution |

| 6-Pyridone | Dihydropyridine ring with a carbonyl group | Less aromatic, amide-like character, can undergo reactions at the nitrogen and oxygen atoms |

Keto-Enol Tautomerism (Pyridine vs. Pyridone Forms)

6-Hydroxy-2-isopropylnicotinic acid, like other hydroxypyridines, can exist in two tautomeric forms: the enol (or hydroxypyridine) form and the keto (or pyridone) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds within the molecule.

The equilibrium between the 6-hydroxy-2-isopropyl-3-pyridinecarboxylic acid (enol form) and the 6-oxo-2-isopropyl-1,6-dihydropyridine-3-carboxylic acid (keto form) is a dynamic process. Generally, for 2- and 4-hydroxypyridines, the pyridone (keto) form is the predominant tautomer, particularly in polar solvents. unipd.it This preference is attributed to the aromatic character of the pyridone form and the strength of the carbon-oxygen double bond. unipd.it

Recent investigations into hydroxypyridine-carboxylic acid derivatives have revealed that the position of the proton in the tautomeric equilibrium is correlated with the aromaticity of the pyridine ring. acs.orgacs.org The presence of both a hydroxyl and a carboxyl group in a vicinal position, as is the case in some hydroxypyridine-carboxylic acids, allows for the formation of an intramolecular hydrogen bond, which can facilitate the transformation between the keto and enol tautomers. unipd.it

Table 1: General Tautomeric Forms of 6-Hydroxy-2-isopropylnicotinic Acid

| Tautomeric Form | Chemical Name | Structural Representation |

| Enol Form | 6-hydroxy-2-isopropyl-3-pyridinecarboxylic acid | (Structure not available) |

| Keto Form | 6-oxo-2-isopropyl-1,6-dihydropyridine-3-carboxylic acid | (Structure not available) |

Note: The equilibrium between these forms is dynamic and influenced by various factors.

Influence of Substituents on Tautomeric Preferences

The substituents on the pyridine ring play a crucial role in determining the position of the tautomeric equilibrium. In the case of 6-hydroxy-2-isopropylnicotinic acid, the isopropyl group at the 2-position and the carboxylic acid group at the 3-position exert electronic and steric effects that influence which tautomer is more stable.

The electronic properties of substituents are known to affect the tautomeric balance in hydroxypyridines. Electron-withdrawing groups, for example, can have a significant impact. semanticscholar.org While the carboxylic acid group is generally considered electron-withdrawing, its influence on the tautomerism of the 6-hydroxypyridine scaffold is complex and can be modulated by its ability to form intramolecular hydrogen bonds. unipd.it

A 2024 study on hydroxypyridine-carboxylic acid derivatives demonstrated that altering the substituents on the pyridine ring leads to gradual changes in the ring's aromaticity, which in turn fine-tunes the position of the keto-enol equilibrium. acs.orgacs.org This suggests that the interplay between the electron-donating or -withdrawing nature of the isopropyl and carboxylic acid groups, along with their positions on the ring, will be a key determinant of the preferred tautomeric form of 6-hydroxy-2-isopropylnicotinic acid.

Furthermore, studies on substituted 2-hydroxypyridines have shown that the electronic effect of a substituent is a significant factor in determining the tautomeric equilibrium, with the polarity of the solvent also playing a major role. researchgate.netumich.edu For instance, research on 2-hydroxy-6-substituted pyridines indicated that electron-withdrawing substituents can favor the hydroxypyridine (enol) form. umich.edu However, the combined influence of an alkyl group (isopropyl) and a carboxylic acid at adjacent positions on a 6-hydroxypyridine ring requires specific investigation to determine the precise tautomeric preference.

Table 2: Predicted Influence of Substituents on Tautomerism of 6-Hydroxypyridine Ring

| Substituent | Position | General Electronic Effect | Predicted Influence on Tautomeric Equilibrium |

| Isopropyl | 2 | Electron-donating (inductive effect) | May favor the pyridone (keto) form. |

| Carboxylic Acid | 3 | Electron-withdrawing | May favor the hydroxypyridine (enol) form, but can be influenced by intramolecular hydrogen bonding. |

Note: These are predicted influences based on general chemical principles and studies of related compounds. The actual equilibrium for 6-hydroxy-2-isopropylnicotinic acid is a result of the combined effects of both substituents and the solvent.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Hydroxy 2 Isopropylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 6-Hydroxy-2-isopropylnicotinic acid in solution.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. In a typical ¹H NMR spectrum of 6-Hydroxy-2-isopropylnicotinic acid, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The hydroxyl and carboxylic acid protons would also give rise to signals, although their chemical shifts can be broad and variable depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal the coupling between the aromatic protons and the coupling between the methine and methyl protons of the isopropyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds away. These correlations are critical for unambiguously assigning the chemical shifts of the quaternary carbons, including the carboxylic acid carbon and the carbons of the pyridine ring bearing the hydroxyl and isopropyl groups.

Table 1: Predicted ¹H NMR Data for 6-Hydroxy-2-isopropylnicotinic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (aromatic) | 7.8 - 8.2 | d | 8.0 - 9.0 |

| H (aromatic) | 6.5 - 6.9 | d | 8.0 - 9.0 |

| CH (isopropyl) | 3.0 - 3.4 | sept | 6.5 - 7.5 |

| CH₃ (isopropyl) | 1.2 - 1.4 | d | 6.5 - 7.5 |

| OH (hydroxyl) | 9.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-2-isopropylnicotinic Acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxylic acid) | 165 - 175 |

| C (pyridine, C-OH) | 160 - 170 |

| C (pyridine, C-isopropyl) | 155 - 165 |

| C (pyridine, CH) | 135 - 145 |

| C (pyridine, C-COOH) | 115 - 125 |

| C (pyridine, CH) | 110 - 120 |

| CH (isopropyl) | 30 - 40 |

Dynamic NMR (DNMR) can be employed to study time-dependent phenomena such as conformational changes. For 6-Hydroxy-2-isopropylnicotinic acid, DNMR could be used to investigate the rotational barrier around the C-N bond of the nicotinic acid moiety or the rotation of the isopropyl group. At low temperatures, the rotation of the isopropyl group might be slow enough on the NMR timescale to cause the two methyl groups to become magnetically non-equivalent, leading to two distinct signals instead of a single doublet. By analyzing the changes in the NMR spectrum at various temperatures, the energy barrier for this rotation can be calculated. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision. researchgate.net For 6-Hydroxy-2-isopropylnicotinic acid (C₉H₁₁NO₃), the calculated exact mass is 181.0739. HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides further structural information. massbank.eu For 6-Hydroxy-2-isopropylnicotinic acid, the protonated molecule [M+H]⁺ would be selected and fragmented. Plausible fragmentation pathways would include the loss of water (H₂O), carbon dioxide (CO₂), and the isopropyl group. The resulting fragment ions would be indicative of the compound's structure.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ for 6-Hydroxy-2-isopropylnicotinic Acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 182.0817 | 164.0711 | H₂O |

| 182.0817 | 138.0868 | CO₂ |

| 182.0817 | 139.0555 | C₃H₇ (isopropyl radical) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. nih.govresearchgate.netresearchgate.netnih.gov

For 6-Hydroxy-2-isopropylnicotinic acid, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. A strong C=O stretching vibration for the carboxylic acid would typically appear around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would also be present, likely in the range of 3200-3600 cm⁻¹. Vibrations associated with the aromatic ring and the C-H bonds of the isopropyl group would also be observed. nih.gov

Raman spectroscopy would provide complementary information. For instance, the C=C and C=N stretching vibrations of the pyridine ring are often strong in the Raman spectrum. americanpharmaceuticalreview.com The symmetric stretching of the C-H bonds in the isopropyl group would also be expected to produce a prominent Raman signal. americanpharmaceuticalreview.com

Table 4: Predicted Vibrational Frequencies for 6-Hydroxy-2-isopropylnicotinic Acid

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) | Weak |

| Hydroxyl O-H | Stretch | 3200 - 3600 | Weak |

| C-H (aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| C=O (carboxylic acid) | Stretch | 1680 - 1720 | Medium |

| C=C / C=N (aromatic) | Stretch | 1450 - 1650 | Strong |

| C-O | Stretch | 1200 - 1300 | Medium |

Identification of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Hydroxy-2-isopropylnicotinic acid is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional moieties.

The presence of the carboxylic acid group gives rise to several prominent peaks. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak typically in the range of 1760-1690 cm⁻¹. For the related compound, 6-hydroxynicotinic acid, a carbonyl stretching frequency has been observed at 1639 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region of the spectrum. researchgate.net

The aromatic pyridine ring will display C-H stretching vibrations above 3000 cm⁻¹ and several C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. For instance, in a derivative of nicotinic acid, 6-hydroxy-1,2-dihydropyridin-2-one, a medium intensity peak at 1596 cm⁻¹ and a medium peak at 1333 cm⁻¹ have been reported. sielc.com The N-H stretching vibration of the pyridinone tautomer, which can exist in equilibrium with the hydroxypyridine form, is observed for 6-hydroxynicotinic acid at 3231 cm⁻¹. researchgate.net

The isopropyl group will be characterized by its C-H stretching vibrations just below 3000 cm⁻¹ and by bending vibrations for the methyl groups, typically around 1385 cm⁻¹ and 1370 cm⁻¹.

A summary of expected and observed characteristic IR frequencies is presented in the table below.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Observed Frequency in Related Compounds (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | - |

| Carboxylic Acid | C=O stretch | 1760-1690 | 1639 (for 6-hydroxynicotinic acid) researchgate.net |

| Carboxylic Acid | C-O stretch | 1320-1210 | - |

| Carboxylic Acid | O-H bend | 1440-1395, 950-910 | - |

| Aromatic Ring | C-H stretch | >3000 | - |

| Aromatic Ring | C=C, C=N stretch | 1600-1400 | 1596, 1333 (for a dihydroxypyridine derivative) sielc.com |

| Pyridinone | N-H stretch | ~3200 | 3231 (for 6-hydroxynicotinic acid) researchgate.net |

| Isopropyl Group | C-H stretch | ~2970-2870 | - |

| Isopropyl Group | C-H bend (methyl) | ~1385, ~1370 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 6-Hydroxy-2-isopropylnicotinic acid is primarily dictated by the electronic structure of the substituted pyridine ring.

Absorption Maxima and Molar Extinction Coefficients

The pyridine ring and its derivatives typically exhibit two main types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions are generally more intense (higher molar extinction coefficient, ε) and occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and occur at longer wavelengths (lower energy).

For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com The substitution on the pyridine ring in 6-Hydroxy-2-isopropylnicotinic acid, with a hydroxyl group, an isopropyl group, and a carboxylic acid group, will influence the energy of these transitions and thus the position of the absorption maxima (λmax). The hydroxyl and isopropyl groups are electron-donating, which can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. The carboxylic acid group can have a more complex effect depending on the pH of the solution.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

The crystal structure of 6-Hydroxy-2-isopropylnicotinic acid is expected to be significantly influenced by strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is likely to form dimeric structures with neighboring molecules through O-H···O hydrogen bonds. This is a very common motif in the crystal structures of carboxylic acids.

Furthermore, the hydroxypyridine moiety provides additional sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the crystal structure of the related compound 6-hydroxy-1,2-dihydropyridin-2-one, strong N—H⋯O and O—H⋯O hydrogen-bonding motifs are observed, which play a crucial role in the supramolecular assembly. sielc.com Similarly, studies on 8-hydroxyquinolinium-7-carboxylate monohydrate reveal that zwitterionic organic molecules and water molecules are connected by N-H···O and O-H···O hydrogen bonds to form ribbons. nih.gov

A summary of the expected intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of centrosymmetric dimers. |

| Hydrogen Bond | Hydroxyl Group (O-H) | Pyridine Nitrogen or Carbonyl Oxygen | Linking molecules into chains or sheets. |

| Hydrogen Bond | Pyridine N-H (in tautomeric form) | Carbonyl Oxygen or Hydroxyl Oxygen | Formation of extended hydrogen-bonded networks. sielc.com |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilization of the crystal lattice through aromatic interactions. nih.gov |

Computational and Theoretical Chemistry Studies of 6 Hydroxy 2 Isopropylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Quantum chemical calculations offer a powerful lens through which to examine the distribution of electrons within 6-hydroxy-2-isopropylnicotinic acid.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. A DFT study of 6-hydroxy-2-isopropylnicotinic acid would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. Such calculations would yield crucial information about the molecule's electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 6-Hydroxy-2-isopropylnicotinic Acid

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are hypothetical and would need to be calculated through rigorous DFT studies.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method, while more computationally demanding than DFT for similar accuracy in many cases, provides a foundational ab initio approach to solving the electronic Schrödinger equation. It treats electron-electron repulsion in an average way. For greater accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to better account for electron correlation. These methods, while computationally intensive, can provide benchmark-quality data on the electronic structure.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in 6-hydroxy-2-isopropylnicotinic acid is crucial for its physical and chemical properties. Computational methods can be used to find the most stable geometric arrangement (the global minimum on the potential energy surface) and to explore other stable conformations.

Energetics of Rotational Isomers

The presence of the isopropyl and carboxylic acid groups introduces rotational freedom around several single bonds. This leads to the possibility of multiple rotational isomers (conformers). By systematically rotating these groups and performing geometry optimization and energy calculations at each step, a potential energy surface can be mapped out. This analysis would identify the most stable conformers and the energy barriers between them.

Table 2: Hypothetical Relative Energies of Rotational Isomers of 6-Hydroxy-2-isopropylnicotinic Acid

| Rotational Isomer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Conformer A | Angle | 0.00 (Global Minimum) |

| Conformer B | Angle | Value |

| Conformer C | Angle | Value |

Note: This table represents a simplified, hypothetical outcome of a conformational analysis.

Intramolecular Hydrogen Bonding Effects

The presence of a hydroxyl group and a carboxylic acid group in proximity on the pyridine (B92270) ring suggests the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the nitrogen of the pyridine ring or the oxygen of the hydroxyl group. Computational analysis, including techniques like Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these interactions. The presence of a strong intramolecular hydrogen bond would significantly influence the molecule's preferred conformation and its physicochemical properties. For instance, studies on related systems have shown that such interactions can stabilize particular conformers and affect acidity. mdpi.com

Spectroscopic Parameter Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For 6-hydroxy-2-isopropylnicotinic acid, key spectroscopic parameters that could be predicted include:

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. This is invaluable for identifying characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can aid in the assignment of experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum. This provides insight into the molecule's chromophores.

Table 3: Hypothetical Predicted Spectroscopic Data for 6-Hydroxy-2-isopropylnicotinic Acid

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR | C=O Stretch | Value cm⁻¹ |

| IR | O-H Stretch | Value cm⁻¹ |

| ¹H NMR | Carboxylic Acid Proton (COOH) | Value ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | Value ppm |

| UV-Vis | λmax | Value nm |

Note: These values are illustrative and would be the output of specific computational spectroscopic predictions.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule prior to its synthesis or to help assign experimental spectra.

The standard approach involves:

Geometry Optimization: The three-dimensional structure of 6-hydroxy-2-isopropylnicotinic acid would first be optimized to find its lowest energy conformation. This is typically performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger). The presence of the hydroxyl and carboxylic acid groups suggests that intramolecular hydrogen bonding may play a role in the preferred geometry.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. This is often done using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating NMR properties.

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.

A hypothetical data table of predicted versus experimental chemical shifts would be structured as follows to validate the computational model.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| C6 | Data not available | Data not available | Data not available |

| C(isopropyl) | Data not available | Data not available | Data not available |

| CH₃(isopropyl) | Data not available | Data not available | Data not available |

| COOH | Data not available | Data not available | Data not available |

This table is illustrative. No experimental or computational data is currently available.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations are essential for assigning the peaks in an experimental spectrum to specific molecular motions.

The process includes:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions.

Mode Analysis: The output provides a list of vibrational frequencies and their corresponding atomic motions (e.g., C=O stretch, O-H bend, ring deformation).

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

A detailed analysis would allow for the unambiguous assignment of key functional group vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Infrared Intensity |

| O-H Stretch (hydroxyl) | Data not available | Data not available | Data not available |

| O-H Stretch (carboxyl) | Data not available | Data not available | Data not available |

| C=O Stretch (carboxyl) | Data not available | Data not available | Data not available |

| C=C/C=N Ring Stretches | Data not available | Data not available | Data not available |

| C-H Stretches (isopropyl) | Data not available | Data not available | Data not available |

This table represents a template for future research findings as no data is currently published.

Reaction Mechanism Elucidation

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Identification

A transition state (TS) is the highest energy point along a reaction pathway, representing the bottleneck of the reaction. Locating this structure is key to understanding a reaction's feasibility and kinetics. For a reaction involving 6-hydroxy-2-isopropylnicotinic acid, such as its synthesis or degradation, computational methods could be used to:

Propose a Reaction Pathway: Hypothesize a plausible mechanism.

Locate the TS: Use specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) to find the saddle point on the potential energy surface corresponding to the TS.

Verify the TS: A true transition state structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This involves tracing the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products. An IRC analysis confirms that the identified TS correctly links the intended starting materials and products, providing a complete and detailed map of the reaction's progress.

Molecular Dynamics Simulations for Solution-Phase Behavior

While the quantum mechanical calculations described above are typically performed for single molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent like water or DMSO.

For 6-hydroxy-2-isopropylnicotinic acid, an MD simulation would involve:

System Setup: Placing one or more molecules of the compound into a simulation box filled with explicit solvent molecules.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of time (nanoseconds to microseconds). This tracks the position and velocity of each atom.

Analysis: Analyzing the resulting trajectory to understand dynamic properties, such as how the molecule tumbles and flexes in solution, the stability of intramolecular hydrogen bonds, and the specific interactions (hydrogen bonding network) formed with surrounding solvent molecules. This provides a more realistic picture of the molecule's behavior in a real-world chemical or biological environment.

Exploration of 6 Hydroxy 2 Isopropylnicotinic Acid As a Synthetic Precursor

Synthesis of Advanced Nicotinic Acid Derivatives

The reactivity of the carboxylic acid and hydroxyl groups, as well as the pyridine (B92270) ring itself, allows for a variety of chemical transformations, making 6-Hydroxy-2-isopropylnicotinic acid an attractive starting material for the synthesis of more elaborate nicotinic acid derivatives. These derivatives are of significant interest due to the prevalence of the nicotinic acid scaffold in pharmaceuticals and agrochemicals.

Preparation of Substituted Pyridines

The core pyridine structure of 6-Hydroxy-2-isopropylnicotinic acid can be chemically modified to introduce a wide array of substituents, leading to a library of novel substituted pyridines. The hydroxyl group can be converted into other functionalities, such as ethers or esters, while the carboxylic acid group can be transformed into amides, esters, or other carbonyl derivatives. Furthermore, the pyridine ring can undergo various substitution reactions, although the existing substituents will influence the regioselectivity of these transformations.

General strategies for the synthesis of substituted pyridines often involve multi-component reactions or the functionalization of pre-existing pyridine rings. While specific high-yield methods for the direct functionalization of 6-Hydroxy-2-isopropylnicotinic acid are not extensively documented in publicly available research, established methodologies for similar nicotinic acid derivatives can be extrapolated. For instance, the carboxylic acid can be activated and reacted with a variety of amines or alcohols to form the corresponding amides or esters. The hydroxyl group can be alkylated or acylated to yield ether or ester derivatives, respectively.

Table 1: Potential Synthetic Transformations for 6-Hydroxy-2-isopropylnicotinic Acid

| Functional Group | Reagent/Condition | Product Functional Group |

| Carboxylic Acid | SOCl₂, Amine | Amide |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Hydroxyl Group | Alkyl Halide, Base | Ether |

| Hydroxyl Group | Acyl Chloride, Base | Ester |

| Pyridine Ring | Nitrating Agent | Nitropyridine |

This table presents potential transformations based on general organic chemistry principles for the functional groups present in 6-Hydroxy-2-isopropylnicotinic acid.

Incorporation into Polycyclic Heterocyclic Systems

The bifunctional nature of 6-Hydroxy-2-isopropylnicotinic acid makes it a candidate for the construction of polycyclic heterocyclic systems. The hydroxyl and carboxylic acid groups can participate in intramolecular cyclization reactions or act as handles for annulation reactions, where additional rings are fused onto the initial pyridine core.

For example, the carboxylic acid could be converted to an acyl azide, which upon thermal or photochemical rearrangement could lead to an isocyanate. This reactive intermediate could then potentially undergo an intramolecular cyclization with a suitably positioned nucleophile on a side chain attached to the hydroxyl group, forming a fused heterocyclic system. While specific examples of such reactions starting from 6-Hydroxy-2-isopropylnicotinic acid are not readily found in the literature, the general principles of heterocyclic synthesis suggest its potential in this area.

Application as a Ligand in Coordination Chemistry

The presence of multiple potential donor atoms (the nitrogen of the pyridine ring, the oxygen of the hydroxyl group, and the oxygen atoms of the carboxylate group) makes 6-Hydroxy-2-isopropylnicotinic acid an excellent candidate for use as a ligand in coordination chemistry.

Design and Synthesis of Metal Complexes

Metal complexes of nicotinic acid and its derivatives have been extensively studied for their interesting structural and functional properties. While there is a lack of specific studies on the metal complexes of 6-Hydroxy-2-isopropylnicotinic acid, research on the closely related 2-hydroxy-6-methylnicotinic acid provides valuable insights. These studies have shown that such ligands can coordinate to a variety of transition metal ions, including Co(II), Ni(II), and Cu(II), to form stable complexes.

The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat. The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.

Chelation Properties and Coordination Modes

Based on the structure of 6-Hydroxy-2-isopropylnicotinic acid and studies on analogous compounds, several coordination modes can be predicted. The compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring. Alternatively, it could coordinate through the oxygen atoms of the hydroxyl and carboxylate groups, forming a six-membered chelate ring. The steric bulk of the isopropyl group at the 2-position may influence the preferred coordination geometry.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of such ligands. A shift in the stretching frequency of the C=O bond of the carboxylic acid upon coordination is indicative of its involvement in bonding to the metal ion. Similarly, changes in the vibrational modes of the pyridine ring can confirm the participation of the ring nitrogen in coordination.

Table 2: Potential Coordination Modes of 6-Hydroxy-2-isopropylnicotinic Acid

| Coordination Mode | Donor Atoms | Chelate Ring Size |

| Bidentate | Pyridine N, Carboxylate O | 5-membered |

| Bidentate | Hydroxyl O, Carboxylate O | 6-membered |

| Tridentate | Pyridine N, Hydroxyl O, Carboxylate O | Fused 5- and 6-membered |

| Bridging | Carboxylate group | - |

This table outlines plausible coordination modes based on the structure of the ligand and general principles of coordination chemistry.

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 6-Hydroxy-2-isopropylnicotinic acid, with its hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (pyridine nitrogen and carbonyl oxygen), as well as an aromatic ring system, suggests its potential to participate in the formation of well-defined supramolecular assemblies.

The carboxylic acid group is a well-known motif for forming robust hydrogen-bonded dimers. The pyridine ring can engage in π-π stacking interactions with other aromatic systems. The interplay of these non-covalent interactions could lead to the formation of one-, two-, or three-dimensional networks in the solid state. While there is no specific research available on the supramolecular chemistry of 6-Hydroxy-2-isopropylnicotinic acid, its structural features make it a promising candidate for crystal engineering and the design of novel supramolecular architectures. Further research in this area could uncover interesting self-assembly behaviors and lead to the development of new functional materials.

Self-Assembly Studies

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. The molecular structure of 6-Hydroxy-2-isopropylnicotinic acid possesses all the necessary functionalities to participate in and direct such processes. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimeric structures, a common motif in the self-assembly of carboxylic acids. rsc.orgnih.gov The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These multiple hydrogen bonding capabilities suggest that 6-Hydroxy-2-isopropylnicotinic acid could form a variety of supramolecular patterns, including tapes, sheets, or more complex three-dimensional networks.

Studies on related compounds, such as nicotinic acid-conjugated selenopeptides, have demonstrated the critical role of the nicotinic acid moiety in directing the self-assembly into well-defined tubular structures. acs.orgnih.govacs.orgresearchgate.net The nitrogen atom within the nicotinic acid structure was found to be essential for the formation of these mesotubes. acs.org This highlights the potential of the pyridine ring in 6-Hydroxy-2-isopropylnicotinic acid to guide the formation of specific, ordered supramolecular assemblies. Furthermore, research on other pyridine-dicarboxylic acids has shown their ability to form coordination polymers and hydrogen-bonded networks, indicating the versatility of the pyridine-carboxylate scaffold in constructing diverse supramolecular structures. acs.orgrsc.org

Table 1: Potential Self-Assembly Interactions of 6-Hydroxy-2-isopropylnicotinic Acid

| Functional Group | Potential Non-Covalent Interaction | Resulting Supramolecular Motif |

| Carboxylic Acid | Hydrogen Bonding (Dimerization) | Dimeric pairs, chains, sheets |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Chains, networks |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Inter- and intramolecular H-bonds |

| Isopropyl Group | Hydrophobic Interactions | Aggregates, micelles (in aqueous media) |

Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Given its structure, 6-Hydroxy-2-isopropylnicotinic acid could potentially act as both a host and a guest molecule.

As a guest, the compact and functionalized nature of 6-Hydroxy-2-isopropylnicotinic acid would allow it to fit into the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The interactions within such a complex would be stabilized by a combination of hydrogen bonding, hydrophobic interactions (from the isopropyl group), and potentially π-π stacking between the pyridine ring and aromatic portions of the host.

Conversely, self-assembled structures of 6-Hydroxy-2-isopropylnicotinic acid could create cavities or channels capable of encapsulating smaller guest molecules. For example, a dimeric arrangement of the molecule could form a cleft suitable for binding small organic molecules or ions. The specificity of this binding would be determined by the size, shape, and chemical nature of the cavity formed by the self-assembled host.

The principles of host-guest chemistry have been demonstrated with related pyridinecarboxylic acids. For instance, isonicotinic acid has been used to construct supramolecular inclusion compounds capable of hosting aromatic guests. rsc.orgnih.gov Picolinic acid has been shown to act as a guest in complexes with methylresorcinarene, a macrocyclic host. rsc.orgrsc.org Additionally, picolinic acid has been used to functionalize metal-organic frameworks (MOFs) to create sensors that can detect specific molecules through host-guest interactions. acs.org These examples underscore the potential of the pyridinecarboxylic acid framework, and by extension 6-Hydroxy-2-isopropylnicotinic acid, in the design of novel host-guest systems.

Table 2: Potential Host-Guest Chemistry Roles of 6-Hydroxy-2-isopropylnicotinic Acid

| Role | Potential Partner | Stabilizing Interactions | Potential Application |

| Guest | Cyclodextrins, Calixarenes, Cucurbiturils | Hydrogen bonding, hydrophobic interactions, π-π stacking | Drug delivery, sensing |

| Host (as a self-assembled structure) | Small organic molecules, ions | Hydrogen bonding, van der Waals forces, shape complementarity | Separation, catalysis, sensing |

Investigation of Derived Structures for Materials Science and Catalytic Applications

Development of Polymeric Materials Incorporating the Nicotinic Acid Moiety

The integration of nicotinic acid and its derivatives into polymeric structures offers a pathway to materials with tailored properties, leveraging the inherent characteristics of the pyridine (B92270) ring, such as its ability to form complexes with metals and its contribution to thermal stability. ontosight.ainih.gov

Monomer Synthesis and Polymerization Techniques

The synthesis of monomers derived from 6-Hydroxy-2-isopropylnicotinic acid is the initial step toward creating novel polymers. A plausible approach involves the esterification or amidation of the carboxylic acid group with a polymerizable moiety, such as a vinyl or acrylic group. For instance, reacting 6-Hydroxy-2-isopropylnicotinic acid with 2-hydroxyethyl acrylate (B77674) or 2-aminoethyl methacrylate (B99206) would yield the corresponding acrylate or methacrylate monomers. The hydroxyl group on the pyridine ring could be protected during this synthesis and deprotected later or utilized to further modify the polymer properties.

Subsequent polymerization of these nicotinic acid-based monomers can be achieved through various established techniques, including free-radical polymerization, controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and condensation polymerization. The choice of polymerization technique would significantly influence the polymer's molecular weight, polydispersity, and architecture (e.g., linear, branched, or cross-linked). mdpi.com

A study on niacin (vitamin B3) detailed the synthesis of a polymer library, including poly(2-(acryloyloxy)ethyl nicotinate), demonstrating the feasibility of creating polymers from nicotinic acid derivatives. nih.gov

Table 1: Potential Monomers Derived from 6-Hydroxy-2-isopropylnicotinic Acid and Polymerization Methods

| Monomer Name | Potential Synthesis Route | Applicable Polymerization Techniques |

| 2-((6-hydroxy-2-isopropylnicotinoyl)oxy)ethyl acrylate | Esterification of 6-Hydroxy-2-isopropylnicotinic acid with 2-hydroxyethyl acrylate | Free-radical polymerization, ATRP, RAFT |

| N-(2-((6-hydroxy-2-isopropylnicotinoyl)oxy)ethyl)acrylamide | Amidation of 6-Hydroxy-2-isopropylnicotinic acid with N-(2-hydroxyethyl)acrylamide | Free-radical polymerization, ATRP, RAFT |

| Polyesters containing 6-Hydroxy-2-isopropylnicotinic acid | Polycondensation of a diol with a dicarboxylic acid derivative of 6-Hydroxy-2-isopropylnicotinic acid | Condensation polymerization |

Exploration of Material Properties

Polymers incorporating the 6-Hydroxy-2-isopropylnicotinic acid moiety are anticipated to exhibit a unique combination of properties. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, potentially leading to materials with enhanced thermal stability, mechanical strength, and stimuli-responsive behavior. mdpi.com The hydroxyl group could further contribute to hydrophilicity and provide a site for post-polymerization modification or cross-linking.

The thermal properties of such polymers, including their glass transition temperature (Tg) and decomposition temperature (Td), would be influenced by the polymer backbone, the presence of the bulky isopropyl group, and the extent of hydrogen bonding. For instance, polyamides and polyimides containing heterocyclic rings are known for their high thermal stability. capes.gov.br The mechanical properties, such as tensile strength and modulus, would depend on factors like molecular weight, crystallinity, and intermolecular interactions. researchgate.net

Furthermore, the ability of the nicotinic acid moiety to coordinate with metal ions could be exploited to create polymer-metal complexes with interesting optical, magnetic, or catalytic properties. ontosight.ainih.gov

Design of Heterogeneous and Homogeneous Catalysts

The pyridine ring is a well-established ligand in coordination chemistry, and its derivatives are widely used to construct both homogeneous and heterogeneous catalysts. The presence of both a carboxylic acid and a hydroxyl group in 6-Hydroxy-2-isopropylnicotinic acid makes it a particularly attractive precursor for designing novel ligand systems.

Synthesis of Ligand Precursors

6-Hydroxy-2-isopropylnicotinic acid can be directly employed as a ligand or can be chemically modified to create more complex ligand precursors. The carboxylic acid and hydroxyl groups can act as bidentate or even tridentate coordination sites for metal centers. For example, it can form stable complexes with a variety of transition metals. nih.gov

For heterogeneous catalysis, the molecule could be anchored to a solid support, such as silica (B1680970) or a polymer resin, through either the carboxylic acid or the hydroxyl group. This immobilization would facilitate catalyst recovery and reuse. Metal-Organic Frameworks (MOFs) represent another avenue, where 6-Hydroxy-2-isopropylnicotinic acid could serve as the organic linker, creating porous materials with well-defined active sites. researchgate.netyoutube.com The synthesis of nicotinic acid hydrazide metal complexes has been reported, showcasing the versatility of nicotinic acid derivatives in forming catalytically active structures. researchgate.net

Catalytic Activity and Selectivity Studies

Catalysts derived from 6-Hydroxy-2-isopropylnicotinic acid could find applications in a range of organic transformations. For instance, nickel complexes are known to be effective catalysts for C-H bond functionalization. rsc.org Copper complexes containing nicotinic acid have been investigated as mimics for superoxide (B77818) dismutase, indicating potential for oxidation catalysis. nih.gov

The specific catalytic activity and selectivity would be highly dependent on the choice of metal center, the coordination environment provided by the ligand, and the reaction conditions. The isopropyl group on the ligand could exert a significant steric influence, potentially leading to high selectivity in certain reactions. The electronic properties of the pyridine ring, modified by the hydroxyl group, would also play a crucial role in modulating the reactivity of the metal center.

Table 2: Potential Catalytic Applications of 6-Hydroxy-2-isopropylnicotinic Acid-Based Catalysts

| Catalyst Type | Potential Metal Centers | Potential Catalytic Reactions |

| Homogeneous Complexes | Ni, Cu, Pd, Ru | C-H activation, Cross-coupling reactions, Oxidation, Hydrogenation |

| Heterogeneous Supported Catalysts | Pt, Pd, Au on supports | Selective oxidation, Reduction |

| Metal-Organic Frameworks (MOFs) | Zn, Cu, Zr | Lewis acid catalysis, Gas storage and separation |

Functional Materials for Optoelectronic Applications

Pyridine-based polymers and materials have garnered significant interest for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai The electronic properties of the pyridine ring, which can be tuned through substitution, are key to these applications.

The incorporation of 6-Hydroxy-2-isopropylnicotinic acid into conjugated polymer backbones or as pendant groups could lead to materials with interesting photophysical and electronic properties. The pyridine unit can act as an electron-accepting moiety, and its combination with electron-donating groups can create donor-acceptor systems with tailored energy levels. nih.govresearchgate.net This is a crucial design principle for materials used in organic electronics.

Synthesis of Chromophores and Fluorophores

One of the most common methods for synthesizing colored compounds is through the formation of azo dyes . This typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. unb.canih.govcuhk.edu.hk In the context of 6-Hydroxy-2-isopropylnicotinic acid, the pyridine ring is electron-deficient and not suitable for direct electrophilic substitution. However, the hydroxyl group can be leveraged. For instance, the hydroxyl group could be converted to an amino group, which after diazotization, could couple with various aromatic or heterocyclic compounds to yield azo dyes. The general reaction is depicted below:

Step 1: Conversion of the hydroxyl group to an amino group. Step 2: Diazotization of the resulting aminonicotinic acid derivative. Step 3: Azo coupling with a suitable partner (e.g., phenols, anilines, or other electron-rich heterocycles).

Another significant class of chromophores and fluorophores are styryl dyes . These are typically synthesized through condensation reactions between an active methyl group on a heterocyclic ring and an aromatic aldehyde. nih.govresearchgate.netresearchgate.net The isopropyl group on the 6-Hydroxy-2-isopropylnicotinic acid does not directly participate in such reactions. However, the pyridine ring could potentially be functionalized to introduce a reactive methyl group, which could then undergo condensation with various aldehydes to produce styryl-type dyes. The color and photophysical properties of the resulting dyes would be tunable by modifying the structure of the aldehyde.

Furthermore, the carboxylic acid and hydroxyl groups offer handles for esterification and etherification reactions, respectively. These reactions could be employed to link the 6-Hydroxy-2-isopropylnicotinic acid core to other chromophoric or fluorophoric units, potentially leading to materials with interesting photophysical properties.

Spectroscopic Characterization of Derived Materials

The spectroscopic characterization of any newly synthesized chromophores and fluorophores derived from 6-Hydroxy-2-isopropylnicotinic acid would be crucial to understanding their properties and potential applications. The primary techniques for this characterization are UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy.

UV-Visible Spectroscopy: The absorption spectrum of a chromophore provides information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is a key parameter that determines the color of the compound. For the hypothetical azo and styryl dyes derived from 6-Hydroxy-2-isopropylnicotinic acid, the λmax would be expected to fall within the visible region of the electromagnetic spectrum. The position of λmax would be influenced by the extent of the π-conjugated system and the nature of any electron-donating or electron-withdrawing substituents on the aromatic rings. rsc.org

Fluorescence Spectroscopy: For derived materials that exhibit fluorescence, their emission spectra would be of significant interest. Key parameters obtained from fluorescence spectroscopy include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). These parameters provide insights into the efficiency and dynamics of the excited state processes. The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic of a fluorophore. nih.govrsc.org

The following table provides a hypothetical summary of the expected spectroscopic properties for chromophores and fluorophores derived from 6-Hydroxy-2-isopropylnicotinic acid, based on general principles of dye chemistry.

| Compound Class | Expected λmax (nm) | Expected λem (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |